molecular formula C12H15N3S B2980726 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole CAS No. 103485-67-2

3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole

Cat. No.: B2980726
CAS No.: 103485-67-2
M. Wt: 233.33
InChI Key: YAZXDEHXEQGPPE-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole (CAS 103485-67-2) is a high-purity chemical intermediate of significant interest in modern pharmaceutical research and drug discovery. This compound features a benzo[d]isothiazole scaffold linked to a methylpiperazine moiety, a privileged structural combination known for contributing to pharmacological activity . Its primary research value lies in its role as a key precursor in the synthesis of novel quinoline hybrids, which are investigated as potential pharmacological agents . The molecular framework of piperazine and benzoisothiazole is present in several modern therapeutics targeting the central nervous system, underscoring its relevance in developing new active pharmaceutical ingredients (APIs) . This reagent is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-14-6-8-15(9-7-14)12-10-4-2-3-5-11(10)16-13-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZXDEHXEQGPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole typically involves the following steps:

    Formation of the Benzo[d]isothiazole Core: The benzo[d]isothiazole core can be synthesized through a cyclization reaction involving ortho-aminothiophenol and a suitable carbonyl compound.

    Substitution with Piperazine: The core structure is then reacted with 4-methylpiperazine under nucleophilic substitution conditions. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any carbonyl groups present.

    Substitution: The piperazine ring allows for further substitution reactions, where different functional groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole has several applications in scientific research:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antipsychotic and antidepressant agents.

    Biological Studies: It is used in studies investigating its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound serves as a tool in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, which can modulate neurotransmission and potentially lead to therapeutic effects in conditions like schizophrenia and depression.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Substituent(s) Yield Melting Point (°C) Key Features
3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole 4-Methylpiperazine ~85% Not reported Balanced lipophilicity; intermediate polarity for CNS penetration .
3-(Piperazin-1-yl)benzo[d]isothiazole HCl Unsubstituted piperazine 85% 320.2 (BP) Higher polarity due to HCl salt; used as a ziprasidone impurity standard .
3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole 4-Methylsulfonylpiperazine N/A N/A Enhanced electron-withdrawing effects; potential for stronger receptor binding .
4g: (4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone Dual 4-methylpiperazine chains 28.1% 99.2–99.7 Lower yield due to steric hindrance; reduced thermal stability .
3-(4-(1-(Benzofuran-2-yl)ethyl)piperazin-1-yl)benzo[d]isothiazole Bulky benzofuranyl substituent 51% N/A Increased steric bulk; potential for selective enzyme inhibition .

Notes:

  • Yield : The methyl-substituted derivative (target compound) shows higher synthetic efficiency compared to bulkier analogues (e.g., 4g or benzofuran derivatives), where steric effects reduce yields .
  • Polarity : The hydrochloride salt of the unsubstituted piperazine analogue has higher aqueous solubility, critical for formulation, but may limit blood-brain barrier penetration compared to the methylated variant .

Biological Activity

3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzo[d]isothiazole with piperazine derivatives. The introduction of a methyl group on the piperazine ring enhances the compound's lipophilicity and potentially its biological activity. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free methods.

Anticancer Activity

Research indicates that derivatives of benzo[d]isothiazole exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds containing the benzo[d]isothiazole scaffold can inhibit the proliferation of leukemia cell lines with IC50 values in the low micromolar range (4–9 µM) .

Table 1: Cytotoxicity of Benzo[d]isothiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMT-4 (HIV-1)4–9Induction of apoptosis
Other derivativesHCT-116 (Colorectal)40.87Inhibition of cell cycle
Other derivativesSK-BR-3 (Breast)46.14Apoptosis via caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Studies show that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, at concentrations as low as 1.6 mg/mL . However, not all derivatives exhibit significant antimicrobial activity.

Table 2: Antibacterial Activity of Benzo[d]isothiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (mg/mL)
This compoundE. coli1.6
Other derivativesBacillus subtilis0.833
Other derivativesStaphylococcus aureus1.6

The mechanisms by which these compounds exert their biological effects are varied:

  • Anticancer Mechanisms : The cytotoxic effects are often linked to the induction of apoptosis in cancer cells, mediated through pathways involving caspase activation and modulation of cell cycle regulators .
  • Antimicrobial Mechanisms : Antibacterial activity is hypothesized to arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies highlight the therapeutic potential of benzo[d]isothiazole derivatives:

  • Case Study on Leukemia Treatment : A study demonstrated that specific benzo[d]isothiazole derivatives inhibited the growth of leukemia cell lines, suggesting potential as lead compounds for developing new anticancer therapies .
  • Antiviral Properties : Although initial screenings showed limited antiviral activity against HIV and other viruses, modifications to the chemical structure have shown promise in enhancing efficacy against viral targets .

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-(4-methylpiperazin-1-yl)benzo[d]isothiazole?

The compound can be synthesized via nucleophilic substitution reactions, where a benzo[d]isothiazole scaffold is functionalized with 4-methylpiperazine. A key intermediate, 3-chlorobenzo[d]isothiazole, is reacted with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) for 12–24 hours . Post-synthesis, purification is typically achieved using column chromatography with hexane:ethyl acetate gradients (e.g., 10:1 ratio) to isolate the product in yields up to 51% . For hydrochloride salts, recrystallization from ethanol/water mixtures is employed to enhance purity (>97%) .

Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?

High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are essential for determining molecular mass and fragmentation patterns (e.g., [M+H]+ = 373.1420) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positioning, with characteristic signals for the piperazine ring (δ 3.06–3.89 ppm for N-CH₂ groups) and benzo[d]isothiazole protons (δ 7.45–7.98 ppm) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>99%) .

Q. How are the physicochemical properties of this compound characterized for preclinical studies?

Key properties include melting point (e.g., 239.9–241.1°C for hydrochloride salts ), solubility in DMSO (>10 mM for in vitro assays), and logP (calculated ~2.5 via software). Stability under ambient conditions is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks), with HPLC monitoring .

Advanced Research Questions

Q. What strategies are used to evaluate metabolic stability in microsomal assays?

Liver microsomal stability assays involve incubating the compound with NADPH-fortified human or rat liver microsomes at 37°C. Samples are analyzed via LC-MS/MS at intervals (0, 15, 30, 60 minutes) to calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎). For example, derivatives with fluoropyridinyl substituents show enhanced metabolic stability due to reduced cytochrome P450 affinity .

Q. How does this compound interact with metal ions in coordination chemistry studies?

The sulfur atom in the isothiazole ring facilitates σ-bond formation with transition metals (e.g., Pd²⁺, Co²⁺), forming planar complexes. Stability constants (logβ) are determined via potentiometric titrations, revealing higher stability compared to isoxazole analogues (logβ = 8.2 vs. 6.5 for Pd²⁺) due to sulfur’s d-orbital contribution . Photocolorimetric methods further validate complex stoichiometry (e.g., 1:2 metal-to-ligand ratios) .

Q. What methodologies optimize dopamine/serotonin receptor selectivity in dual-target ligands?

Rational design involves modifying the piperazine substituent (e.g., trifluoromethyl groups) to enhance D3R vs. μ-opioid receptor (MOR) selectivity. In vitro binding assays use radiolabeled ligands (e.g., [³H]spiperone for D2/D3 receptors) and CHO-K1 cells expressing human receptors. Computational docking (e.g., with D3R crystal structures) guides substituent placement to minimize off-target effects .

Q. How are structure-activity relationship (SAR) studies conducted to improve H3 receptor affinity?

SAR involves synthesizing analogues with varying alkyl/aryl groups on the piperazine ring. Affinity (Ki) is measured via competitive binding assays against [³H]histamine in HEK-293 cells expressing H3R. For instance, 2-methyl-6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]oxazole derivatives achieve Ki = 19.7 nM, with selectivity (>100-fold) over H1R and cardiac ion channels (hERG) .

Q. What green chemistry approaches are reported for synthesizing derivatives?

Visible-light-promoted N-H insertion reactions using donor/donor diazo precursors enable metal-free synthesis. For example, 3-(4-(1-(benzofuran-2-yl)ethyl)piperazin-1-yl)benzo[d]isothiazole is synthesized under blue LED irradiation, reducing reliance on toxic catalysts .

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